molecular formula C19H21N5O2S B2679072 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034549-28-3

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2679072
CAS RN: 2034549-28-3
M. Wt: 383.47
InChI Key: VBCVSFJOGVQWFU-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic molecule that contains several functional groups including a pyrazine ring, a pyrazol ring, a sulfonamide group, and a tetrahydronaphthalene group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research has shown that sulfonamide-containing heterocyclic compounds demonstrate significant antibacterial and antimicrobial activities. Compounds similar to N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide have been synthesized and evaluated for their effectiveness against various bacteria and fungi, highlighting the potential of such molecules in developing new antibacterial and antimicrobial agents. For instance, Azab et al. (2013) synthesized novel heterocyclic compounds with a sulfonamido moiety and tested their antibacterial activity, finding several compounds with high activities (Azab, Youssef, & El-Bordany, 2013). Similarly, Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating significant antimicrobial activity against various pathogens (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Activity

The exploration of sulfonamide-based heterocyclic compounds for their anticancer activity has also been a significant area of research. These compounds have shown potential in inhibiting tumor growth and proliferation. For example, Kciuk et al. (2022) investigated pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, revealing their cytotoxic and proapoptotic activities against various cancer cell lines without causing cytotoxicity in normal cells (Kciuk, Mujwar, Szymanowska, Marciniak, Bukowski, Mojzych, & Kontek, 2022). Another study by Hamdy et al. (2013) synthesized new polyfunctionally substituted tetrahydronaphthalene derivatives, showing promising tumor inhibitory activity against liver cancer cells (HepG-2) (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Future Directions

The future directions for this compound could involve further studies to determine its potential biological activities and therapeutic uses. Additionally, more research could be done to optimize its synthesis and understand its reactivity .

properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-27(26,17-6-5-15-3-1-2-4-16(15)13-17)22-10-12-24-11-7-18(23-24)19-14-20-8-9-21-19/h5-9,11,13-14,22H,1-4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCVSFJOGVQWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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